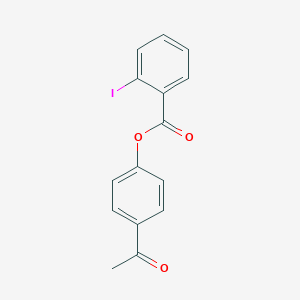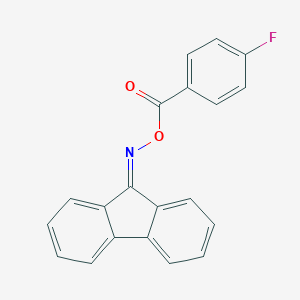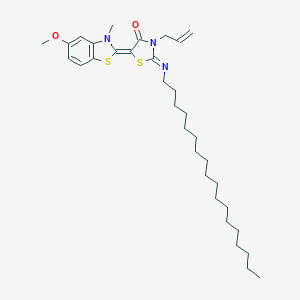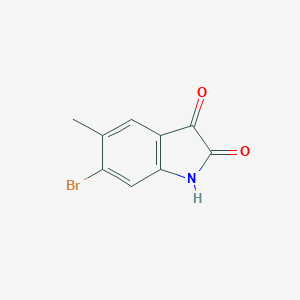![molecular formula C20H19BrNO5P B400325 bis[2-(methyloxy)phenyl] 4-bromophenylamidophosphate](/img/structure/B400325.png)
bis[2-(methyloxy)phenyl] 4-bromophenylamidophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
bis[2-(methyloxy)phenyl] 4-bromophenylamidophosphate is an organic compound that belongs to the class of phosphoramidates This compound is characterized by the presence of a bromine atom attached to a phenyl ring, a phosphoramidic acid group, and two methoxy-phenyl ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis[2-(methyloxy)phenyl] 4-bromophenylamidophosphate typically involves the reaction of 4-bromoaniline with phosphoramidic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
bis[2-(methyloxy)phenyl] 4-bromophenylamidophosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, bis[2-(methyloxy)phenyl] 4-bromophenylamidophosphate is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and protein interactions. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of bis[2-(methyloxy)phenyl] 4-bromophenylamidophosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
Phenyl phosphoramidates: Compounds with similar phosphoramidic acid groups but different substituents on the phenyl ring.
Methoxy-phenyl esters: Compounds with methoxy groups attached to
特性
分子式 |
C20H19BrNO5P |
|---|---|
分子量 |
464.2g/mol |
IUPAC名 |
N-bis(2-methoxyphenoxy)phosphoryl-4-bromoaniline |
InChI |
InChI=1S/C20H19BrNO5P/c1-24-17-7-3-5-9-19(17)26-28(23,22-16-13-11-15(21)12-14-16)27-20-10-6-4-8-18(20)25-2/h3-14H,1-2H3,(H,22,23) |
InChIキー |
QEGBEBZOXPQOCQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OP(=O)(NC2=CC=C(C=C2)Br)OC3=CC=CC=C3OC |
正規SMILES |
COC1=CC=CC=C1OP(=O)(NC2=CC=C(C=C2)Br)OC3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-ethyl-2-[(2-hydroxy-1-naphthyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B400251.png)




![N-[4-[(6-bromo-5-methyl-2-oxoindol-3-yl)amino]phenyl]acetamide](/img/structure/B400259.png)
![N-[4-(6-bromo-4-phenylquinolin-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B400260.png)
![4-[2,4-bisnitro-3,6-bis(4-methoxyanilino)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B400262.png)

